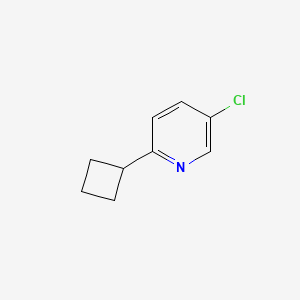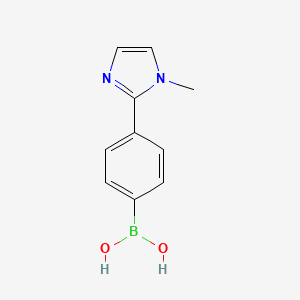
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BN2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .
Molecular Structure Analysis
The molecular structure of “(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” can be represented by the InChI code 1S/C10H11BN2O2/c14-11(15)10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,14-15H,7H2 . This indicates the presence of a boronic acid group attached to a phenyl ring, which is further connected to a 1-methyl-1H-imidazol-2-yl group .
Physical And Chemical Properties Analysis
“(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid” is a solid compound with a molecular weight of 202.02 . It is highly soluble in water and other polar solvents .
Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Research by Mukundam et al. (2017) focused on the synthesis and characterization of fluorescent boron complexes derived from imidazoles, which includes compounds related to (4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid. These complexes exhibit unique photophysical properties like moderate quantum yield and large Stokes' shift, useful in optical and fluorescence applications (Mukundam et al., 2017).
Fluorescence Probe Development
Selvaraj et al. (2019) synthesized a boronic acid derivative functionalized with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl moiety for use as a sequential "on-off-on"-type relay fluorescence probe. This development has applications in detecting ions like Fe3+ and F- in living cells, indicating potential in biomedical imaging and diagnostics (Selvaraj et al., 2019).
Antiviral Therapeutics
Khanal et al. (2013) explored the use of phenylboronic-acid-modified nanoparticles (NPs) for biological and biomedical applications, particularly as potential antiviral inhibitors against the Hepatitis C virus. This study shows the potential of boronic acid derivatives in developing novel antiviral therapies (Khanal et al., 2013).
Supramolecular Assembly
Cheruzel et al. (2005) investigated the self-assembly of imidazole-boric acid helices and boric acid filled one-dimensional channels. This research contributes to the understanding of molecular structures and interactions in supramolecular chemistry, which is crucial for material science and nanotechnology (Cheruzel et al., 2005).
Organic Room Temperature Phosphorescent Materials
Zhang et al. (2018) demonstrated the use of aryl boronic acids, including phenylboronic acid derivatives, in screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This research shows potential applications in organic electronics and luminescent materials (Zhang et al., 2018).
Eigenschaften
IUPAC Name |
[4-(1-methylimidazol-2-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BN2O2/c1-13-7-6-12-10(13)8-2-4-9(5-3-8)11(14)15/h2-7,14-15H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYZCKFKLYMRCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=NC=CN2C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672161 |
Source


|
| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-Methyl-1H-imidazol-2-yl)phenyl)boronic acid | |
CAS RN |
1310383-27-7 |
Source


|
| Record name | [4-(1-Methyl-1H-imidazol-2-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

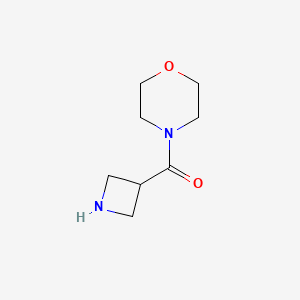


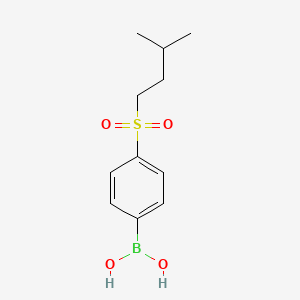
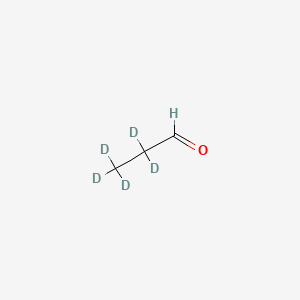

![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)


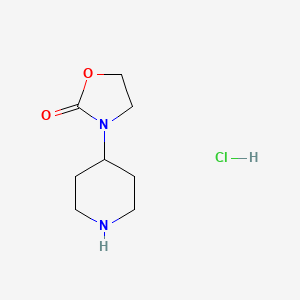
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)
